1-(Bromosulfanyl)-2,2,6,6-tetramethylpiperidine
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Overview
Description
1-(Bromosulfanyl)-2,2,6,6-tetramethylpiperidine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a bromosulfanyl group attached to the piperidine ring, which is further substituted with four methyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromosulfanyl)-2,2,6,6-tetramethylpiperidine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a brominating agent in the presence of a sulfur source. One common method is the reaction of 2,2,6,6-tetramethylpiperidine with bromine and sulfur in an organic solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the bromosulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product. The use of automated systems and advanced analytical techniques ensures the efficient and safe production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-(Bromosulfanyl)-2,2,6,6-tetramethylpiperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromosulfanyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfur atom in the bromosulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromosulfanyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dichloromethane or ethanol, and catalysts like triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents like acetonitrile or dichloromethane.
Reduction Reactions: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: Products include substituted piperidines with various functional groups replacing the bromosulfanyl group.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiol-substituted piperidines.
Scientific Research Applications
1-(Bromosulfanyl)-2,2,6,6-tetramethylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromosulfanyl)-2,2,6,6-tetramethylpiperidine involves its interaction with molecular targets such as enzymes or receptors. The bromosulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The piperidine ring provides structural stability and influences the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(Bromosulfanyl)-2,2,6,6-tetramethylpiperidine can be compared with other similar compounds, such as:
1-(Chlorosulfanyl)-2,2,6,6-tetramethylpiperidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1-(Methylsulfanyl)-2,2,6,6-tetramethylpiperidine: Contains a methylsulfanyl group, which affects its chemical behavior and applications.
2,2,6,6-Tetramethylpiperidine: Lacks the bromosulfanyl group, serving as a simpler analog for comparison.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromosulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
64118-97-4 |
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Molecular Formula |
C9H18BrNS |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-1-yl) thiohypobromite |
InChI |
InChI=1S/C9H18BrNS/c1-8(2)6-5-7-9(3,4)11(8)12-10/h5-7H2,1-4H3 |
InChI Key |
CRKHLLQQZIXTJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1SBr)(C)C)C |
Origin of Product |
United States |
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